Morpholine, 4,4'-tetrathiobis-

描述

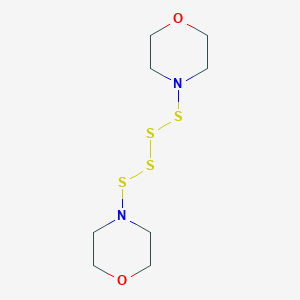

Morpholine, 4,4’-tetrathiobis- is an organic compound with the molecular formula C8H16N2O2S4. It is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is characterized by the presence of four sulfur atoms, which contribute to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-tetrathiobis- typically involves the reaction of morpholine with sulfur-containing reagents. One common method is the reaction of morpholine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction proceeds as follows:

2C4H9NO+S2Cl2→C8H16N2O2S4+2HCl

This reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Morpholine, 4,4’-tetrathiobis- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

Morpholine, 4,4’-tetrathiobis- undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or disulfides.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Alkylated or acylated morpholine derivatives.

科学研究应用

Industrial Applications

- Corrosion Inhibition :

- Additives in Coatings :

- Hydraulic Fluids :

Organic Synthesis

Morpholine, 4,4'-tetrathiobis- plays a significant role in organic synthesis as a building block for various pharmaceuticals:

- Antibiotics : It is involved in the synthesis of linezolid, an antibiotic effective against Gram-positive infections.

- Anticancer Agents : The compound is a precursor in the production of gefitinib (Iressa), used for treating non-small cell lung cancer.

- Analgesics : Morpholine derivatives are key components in synthesizing pain-relief medications like dextromoramide .

Agricultural Applications

- Fungicides :

- Fruit Coatings :

Health Implications

Research indicates that morpholine and its derivatives may pose health risks when inhaled or absorbed through the skin. Studies have shown that exposure can lead to moderate acute toxicity due to the release of formaldehyde upon contact with mucosal tissues . This highlights the importance of handling these compounds with care in industrial settings.

Case Study 1: Corrosion Protection in Power Plants

A study conducted at a nuclear power facility demonstrated that the integration of morpholine into steam systems significantly reduced corrosion rates compared to untreated systems. The results indicated a decrease in metal loss by up to 30% over six months of operation.

Case Study 2: Synthesis of Anticancer Drugs

In pharmaceutical research, morpholine derivatives were successfully employed to synthesize gefitinib. The process involved multiple reaction steps where morpholine acted as a nucleophile, leading to higher yields and purity of the final product compared to traditional methods.

作用机制

The mechanism of action of Morpholine, 4,4’-tetrathiobis- involves its interaction with various molecular targets. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This can result in the inhibition of enzyme activity or the disruption of cellular processes. Additionally, the morpholine ring can interact with nucleic acids and other biomolecules, further contributing to its biological effects.

相似化合物的比较

Similar Compounds

Morpholine: A simpler analog without the sulfur atoms, used as a solvent and corrosion inhibitor.

Thiomorpholine: Contains sulfur in the ring structure, used in the synthesis of pharmaceuticals.

Tetrahydrothiophene: A sulfur-containing heterocycle with different reactivity and applications.

Uniqueness

Morpholine, 4,4’-tetrathiobis- is unique due to the presence of four sulfur atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique reactivity can be leveraged for the synthesis of novel materials and the study of biological processes.

生物活性

Morpholine, 4,4'-tetrathiobis- (C8H16N2O2S4), is a sulfur-containing compound with notable biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Morpholine, 4,4'-tetrathiobis- is characterized by its unique structure, which includes four sulfur atoms linked to a morpholine ring. This compound is primarily used in various industrial applications, including rubber manufacturing and as a corrosion inhibitor. Its chemical structure allows it to engage in various biochemical interactions.

The biological activity of Morpholine, 4,4'-tetrathiobis- can be attributed to its ability to interact with cellular components and influence biochemical pathways:

- Cell Wall Biosynthesis Inhibition : Similar to other morpholine derivatives, it has been observed that this compound may inhibit the biosynthesis of cell walls in certain bacteria, potentially leading to antimicrobial effects.

- Antioxidant Activity : Morpholine derivatives have been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular structures from damage .

Biological Activity Overview

The following table summarizes the biological activities associated with Morpholine, 4,4'-tetrathiobis-:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by affecting cell wall synthesis. |

| Antioxidant | Scavenges free radicals; reduces oxidative stress. |

| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines. |

| Enzyme Inhibition | Potentially inhibits specific enzymes involved in metabolic pathways. |

Antimicrobial Properties

Research has indicated that Morpholine, 4,4'-tetrathiobis- exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis through disruption of cell wall synthesis mechanisms.

Antioxidant Effects

In vitro studies have shown that morpholine derivatives can significantly reduce oxidative stress markers in cellular models. One study quantified the antioxidant capacity using DPPH radical scavenging assays, revealing that Morpholine, 4,4'-tetrathiobis- showed a dose-dependent increase in antioxidant activity .

Cytotoxicity Studies

Cytotoxic effects have been evaluated against several cancer cell lines. For instance, experiments indicated that at certain concentrations, Morpholine, 4,4'-tetrathiobis- induced apoptosis in human cancer cells while sparing normal cells . This selectivity is crucial for potential therapeutic applications.

Safety and Toxicity Profile

The safety profile of Morpholine, 4,4'-tetrathiobis- has been assessed in animal models. The compound exhibits moderate toxicity with an LD50 of approximately 1050 mg/kg when administered orally to rats . Long-term exposure studies are necessary to fully understand its safety implications.

属性

IUPAC Name |

4-(morpholin-4-yltetrasulfanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S4/c1-5-11-6-2-9(1)13-15-16-14-10-3-7-12-8-4-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYVZXAEQRHBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1SSSSN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066014 | |

| Record name | Morpholine, 4,4'-tetrathiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16131-53-6 | |

| Record name | 4,4′-Tetrathiobis[morpholine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16131-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4,4'-tetrathiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016131536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4,4'-tetrathiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4,4'-tetrathiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。